molecular formula C11H16ClN B2592098 (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride CAS No. 1427393-49-4

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Cat. No.: B2592098
CAS No.: 1427393-49-4
M. Wt: 197.71
InChI Key: URNAUSYFPYPCSD-DDWIOCJRSA-N
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Description

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride is a chiral, enantiomerically pure amine that serves as a versatile and valuable building block in organic synthesis and drug discovery research . The 2,3-dihydro-1H-indene (indane) core structure is a privileged scaffold in medicinal chemistry, known for its ability to confer favorable metabolic stability and binding characteristics to target molecules . Researchers utilize this chiral amine intermediate in the design and synthesis of novel bioactive compounds, particularly in the exploration of central nervous system (CNS) active agents and other therapeutic candidates where the rigid, planar indane structure can mimic substituted phenyl rings while offering improved physicochemical properties . As a high-purity chemical, it enables the stereoselective construction of complex molecules, making it essential for investigating structure-activity relationships (SAR) and for lead optimization programs in pharmaceutical development . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAUSYFPYPCSD-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCC2)C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone using a chiral catalyst to achieve the desired enantiomeric purity. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into various amine derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives. Reagents such as acyl chlorides or sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizers.

    Reduction: Pd/C, hydrogen gas, and suitable solvents like ethanol.

    Substitution: Acyl chlorides, sulfonyl chlorides, and appropriate bases like triethylamine.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Various amine derivatives.

    Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds related to (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine have shown promise in neuropharmacological studies. For instance, derivatives of indanone, which share structural similarities with this compound, have been associated with the treatment of neurodegenerative diseases such as Alzheimer's disease. Notably, Donepezil, a well-known drug for Alzheimer's treatment, is derived from similar scaffolds .

Antitumor Activity

Indane derivatives are being investigated for their antitumor properties. Studies have demonstrated that functionalized indanes can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine into synthetic pathways may enhance the efficacy of these compounds .

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to act as an electron donor or acceptor facilitates its use in:

Organic Photovoltaics

Research has shown that indane derivatives can be utilized in the design of organic solar cells due to their favorable charge transport properties. The incorporation of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine into photovoltaic materials could improve efficiency and stability .

Light Emitting Diodes (LEDs)

The compound's structural features allow it to participate in photonic applications such as LEDs. Its role as a chromophore can enhance light emission properties when integrated into polymer matrices .

Data Table: Summary of Applications

Application AreaSpecific UsesRelevant Compounds/Studies
NeuropharmacologyTreatment for Alzheimer's diseaseDonepezil and related indanone derivatives
Antitumor ActivityInhibition of cancer cell growthFunctionalized indanes with antitumor properties
Organic PhotovoltaicsElectron donor in solar cellsIndane derivatives enhancing solar cell efficiency
Light Emitting DiodesChromophores for improved light emissionIndane-based materials in polymer LEDs

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of indane derivatives on neuronal cells exposed to oxidative stress. The results indicated that certain modifications to the indane structure enhanced cell viability and reduced apoptosis markers .

Case Study 2: Anticancer Activity

Research conducted on various indane derivatives revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Comparison of Indene-Based Ethanamine Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound: (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride H (position 5) C₁₁H₁₆ClN 197.71 1427393-49-4 Chiral amine; potential CNS activity
5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Br (position 5) C₇H₇BrN₂O₂ 231.05 Not specified Bromine increases lipophilicity; may affect receptor binding kinetics
6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride Cl (position 6) C₉H₁₁ClN 183.65 1376687-76-1 Chlorine alters electronic properties; possible enhanced metabolic stability
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride F (positions 5,6) C₉H₁₀ClF₂N 217.64 1637453-74-7 Fluorine enhances electronegativity and bioavailability
(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride OCH₃ (position 4) C₁₀H₁₄ClNO 199.68 1217445-49-2 Methoxy group improves solubility; potential for CNS drug development

Key Observations :

  • Fluorine substitution (e.g., 5,6-difluoro analog) is associated with improved metabolic stability and target affinity due to its strong electronegativity and small atomic radius .
  • Methoxy groups (e.g., 4-methoxy analog) introduce polarity, improving solubility, which is critical for oral bioavailability .

Analogs with Modified Core Scaffolds

Table 2: Compounds with Alternative Aromatic Systems

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride Benzodioxin C₁₀H₁₄ClNO₂ 215.68 1212291-95-6 Benzodioxin core increases rigidity; may influence π-π stacking in receptor binding
(1R)-1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride Phenyl C₉H₁₁BrClNO 280.55 Not specified Bromine and methoxy groups balance lipophilicity and solubility; explored in antidepressant research

Key Observations :

  • Benzodioxin analogs replace the indene core with a fused dioxane ring, altering electronic properties and steric bulk. This modification may enhance selectivity for specific biological targets .
  • Phenyl derivatives (e.g., bromo-methoxy-substituted) retain the ethylamine motif but lack the indene scaffold, simplifying synthesis while maintaining pharmacological relevance .

Stereochemical Variants

The (R)-enantiomer of the target compound is critical for activity in chiral environments. For example:

  • (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 49212-81) exhibits distinct receptor-binding profiles compared to the (R)-form, highlighting the importance of stereochemistry in drug design .

Research Implications

  • Structure-Activity Relationships (SAR) : Substituent position and stereochemistry significantly influence biological activity. For instance, 5-substituted indenamines may target serotonin receptors, while 6-substituted analogs could interact with dopamine systems .
  • Pharmacokinetics : Halogenated derivatives show prolonged half-lives, whereas methoxy-substituted compounds exhibit improved solubility, guiding formulation strategies .

Biological Activity

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride, also known by its CAS number 1427393-49-4, is a compound with significant biological activity. Its structure consists of an indene derivative, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies and research findings.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 197.71 g/mol
  • IUPAC Name : (R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

The compound is characterized by its unique indene structure, which has implications for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, influencing levels of serotonin and norepinephrine in the brain. This mechanism is crucial for its potential use in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antidepressant Effects

Several studies have highlighted the antidepressant-like effects of this compound in animal models. For instance:

  • Case Study : In a rodent model of depression, administration of the compound resulted in significant reductions in behavioral despair and increased locomotor activity, suggesting an antidepressant effect similar to that of established SSRIs .

2. Neuroprotective Properties

The compound has shown promise in neuroprotection:

  • Research Finding : In vitro studies indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .

3. Analgesic Activity

Preliminary investigations suggest analgesic properties:

  • Case Study : A study evaluating pain response in mice demonstrated that the compound reduced nociceptive responses in a dose-dependent manner, indicating potential for pain management applications .

Data Table: Summary of Biological Activities

Biological ActivityModel/Method UsedOutcome
Antidepressant EffectsRodent modelReduced despair behavior
Neuroprotective PropertiesIn vitro cell cultureProtection against oxidative stress
Analgesic ActivityMouse pain modelDecreased nociceptive responses

Q & A

Q. What mechanistic insights explain variations in receptor binding affinity across structural analogs?

  • Methodological Answer :
  • Steric Effects : Compare docking poses of (1R)- vs. (1S)-enantiomers using PyMOL to identify steric clashes in receptor pockets.
  • Electronic Effects : Calculate electrostatic potential maps (DFT at B3LYP/6-31G* level) to assess amine protonation states at physiological pH.
  • Pharmacophore Mapping : Overlay indane derivatives to identify critical hydrogen-bonding and hydrophobic features .

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